molecular formula C11H7NO3S B1610512 5-(2-Nitrophenyl)thiophene-2-carbaldehyde CAS No. 42545-34-6

5-(2-Nitrophenyl)thiophene-2-carbaldehyde

Cat. No.: B1610512
CAS No.: 42545-34-6
M. Wt: 233.24 g/mol
InChI Key: XATOZQNAFCDQPC-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)thiophene-2-carbaldehyde is an organic compound that is increasingly recognized for its utility as a versatile intermediate in organic synthesis. Its molecular structure is characterized by a central thiophene (B33073) ring, which is an aromatic five-membered heterocycle containing a sulfur atom. Attached to this ring are a nitrophenyl group and a carbaldehyde (or formyl) group, contributing to its reactivity and potential for further chemical modifications.

Table 1: Chemical Properties of this compound
PropertyValue
CAS Number 42545-34-6 researchgate.net
Molecular Formula C₁₁H₇NO₃S researchgate.net
Molecular Weight 233.24 g/mol researchgate.net
Predicted XlogP 2.9 mdpi.com

This table is interactive. Click on the headers to sort.

The study of this compound is deeply rooted in the broader fields of thiophene and nitroaromatic chemistry. Thiophene and its derivatives are known for their wide range of biological activities and applications in materials science. nih.govjournalskuwait.org The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often be substituted for a benzene ring in biologically active compounds without a significant loss of activity. nih.gov This has made thiophene a "privileged scaffold" in medicinal chemistry. nih.gov

Nitroaromatic compounds, characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring, are a cornerstone of industrial chemistry. nih.gov They are integral to the synthesis of a vast array of products, including dyes, polymers, and pharmaceuticals. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic ring to which it is attached. nih.gov

The structure of this compound makes it a significant chemical scaffold in modern research, particularly in drug discovery and materials science. The aldehyde group provides a reactive site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. wikipedia.org For instance, the aldehyde can undergo condensation reactions to form Schiff bases or be used in Wittig-type reactions to create carbon-carbon double bonds.

Research on related arylthiophene-2-carbaldehydes has demonstrated their potential in yielding compounds with a range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. mdpi.comnih.gov A study on novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling reactions, revealed that some derivatives exhibited significant antibacterial and anti-urease activity. mdpi.com For example, 3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile showed excellent activity against Pseudomonas aeruginosa, and 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde displayed notable urease inhibition. mdpi.comnih.gov These findings underscore the potential of the arylthiophene-2-carbaldehyde scaffold as a basis for the development of new therapeutic agents. mdpi.comnih.gov

Table 2: Biological Activities of Selected Arylthiophene-2-carbaldehyde Derivatives
CompoundBiological ActivityIC₅₀ ValueReference
3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrileAntibacterial (P. aeruginosa)29.7 µg/mL mdpi.comnih.gov
4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehydeUrease Inhibition27.1 µg/mL mdpi.comnih.gov
5-Phenylthiophene-2-carbaldehydeCytotoxicity (MDA-MB-435)24.1 ± 0.8 μM

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The scientific journey that led to the investigation of compounds like this compound began with the discovery of its parent heterocycle, thiophene. Thiophene was first identified in 1882 by Viktor Meyer as a contaminant in benzene. cognizancejournal.com Early research focused on understanding the aromatic character and reactivity of thiophene, which in many ways resembles that of benzene. cognizancejournal.com

The synthesis of thiophene-2-carbaldehyde (B41791), a closely related precursor, can be achieved through methods such as the Vilsmeier-Haack reaction or the chloromethylation of thiophene. wikipedia.org The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has been a pivotal advancement. researchgate.net This powerful technique allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a wide variety of aryl-substituted thiophenes from precursors like bromo-thiophenes. nih.gov This methodology is a key route for the synthesis of 5-arylthiophene-2-carbaldehydes, including the nitrophenyl-substituted variant. mdpi.com

The study of nitroaromatic compounds also has a long history, with their synthesis and reactions being fundamental topics in organic chemistry for over a century. The ability to introduce a nitro group onto an aromatic ring and subsequently transform it into other functional groups has been instrumental in the development of a vast range of chemical products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-nitrophenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATOZQNAFCDQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549542
Record name 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42545-34-6
Record name 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Investigations of 5 2 Nitrophenyl Thiophene 2 Carbaldehyde and Its Derivatives

Direct Synthetic Routes for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde

The synthesis of this compound can be approached through two primary strategies: constructing the aryl-thiophene bond with the aldehyde group already in place or introducing the aldehyde function onto a pre-assembled 2-(2-nitrophenyl)thiophene (B3370730) core.

Cross-Coupling Approaches for Thiophene (B33073) and Nitrophenyl Moiety Integration

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds between aromatic systems. The Suzuki-Miyaura coupling is a particularly effective method for this purpose, offering high yields and tolerance to a wide range of functional groups. mdpi.comscispace.comnih.govnih.gov

A plausible and widely utilized route involves the reaction of a halogenated thiophene-2-carbaldehyde (B41791) with a nitrophenylboronic acid. Specifically, 5-bromothiophene-2-carbaldehyde (B154028) can be coupled with 2-nitrophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate (K₂CO₃). mdpi.comnih.gov The reaction is typically carried out in a mixed solvent system, for instance, a combination of dioxane and water, and heated to ensure completion. nih.gov The choice of solvent and base can be critical to minimize side reactions, such as dehalogenation. nih.gov

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (5-bromothiophene-2-carbaldehyde). This is followed by transmetalation with the boronic acid derivative and concludes with reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

Directed Functionalization Strategies for Substituted Thiophenes

An alternative synthetic strategy involves the formylation of a pre-synthesized 2-(2-nitrophenyl)thiophene. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic rings like thiophene. organic-chemistry.orgznaturforsch.comthieme-connect.deyoutube.com

This two-step process first involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgyoutube.com The electron-rich 2-(2-nitrophenyl)thiophene then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde, this compound. organic-chemistry.org The regioselectivity of this electrophilic aromatic substitution is directed to the 5-position of the thiophene ring, which is activated by the aryl substituent at the 2-position. In some cases of Vilsmeier-Haack reactions on substituted thiophenes, ipso-formylation, where a substituent is replaced by the formyl group, has been observed. znaturforsch.comresearchgate.net

Synthesis of Key Derivatives and Analogues of this compound

The aldehyde functionality of this compound is a versatile handle for further molecular elaboration through condensation reactions.

Condensation Reactions Involving the Carbaldehyde Moiety

The electrophilic carbon of the carbaldehyde group readily reacts with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

The condensation of this compound with primary amines yields imines, commonly known as Schiff bases. orientjchem.orgmasterorganicchemistry.comlibretexts.orgresearchgate.netlibretexts.orgorientjchem.orgnih.gov This reversible reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comlibretexts.orglibretexts.org

The reaction of this compound with various substituted anilines in a suitable solvent like ethanol (B145695), often with a few drops of a strong acid such as sulfuric acid, will produce a series of novel Schiff bases. orientjchem.org These reactions are fundamental in generating ligands for coordination chemistry and molecules with potential biological activities. researchgate.netnih.gov

Table 1: Synthesis of Schiff Bases from this compound

Amine Reactant Catalyst Solvent Product Yield (%)
Aniline H₂SO₄ Ethanol N-((5-(2-nitrophenyl)thiophen-2-yl)methylene)aniline Data Not Available
4-Methoxyaniline H₂SO₄ Ethanol N-((5-(2-nitrophenyl)thiophen-2-yl)methylene)-4-methoxyaniline Data Not Available
4-Chloroaniline H₂SO₄ Ethanol 4-chloro-N-((5-(2-nitrophenyl)thiophen-2-yl)methylene)aniline Data Not Available
2-Aminothiophenol None Ethanol 2-(((5-(2-nitrophenyl)thiophen-2-yl)methylene)amino)benzenethiol Data Not Available

Chalcones, which are α,β-unsaturated ketones, are synthesized through the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and a ketone. amazonaws.comnih.govjournaljpri.comnih.govresearchgate.netscialert.netresearchgate.nettaylorandfrancis.comscispace.comwikipedia.org The reaction of this compound with various acetophenones in the presence of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), leads to the formation of a new series of chalcones. amazonaws.comjournaljpri.com

The mechanism involves the deprotonation of the α-carbon of the acetophenone (B1666503) by the base to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone (B49325). scialert.net The reaction is often carried out in a protic solvent like ethanol, and in some cases, can be performed under solvent-free conditions. nih.gov

Table 2: Synthesis of Chalcones from this compound

Acetophenone Reactant Base Solvent Product Yield (%)
Acetophenone KOH Ethanol (E)-1-phenyl-3-(5-(2-nitrophenyl)thiophen-2-yl)prop-2-en-1-one Data Not Available
4-Methylacetophenone KOH Ethanol (E)-3-(5-(2-nitrophenyl)thiophen-2-yl)-1-(p-tolyl)prop-2-en-1-one Data Not Available
4-Chloroacetophenone KOH Ethanol (E)-1-(4-chlorophenyl)-3-(5-(2-nitrophenyl)thiophen-2-yl)prop-2-en-1-one Data Not Available
4-Nitroacetophenone KOH Ethanol (E)-1-(4-nitrophenyl)-3-(5-(2-nitrophenyl)thiophen-2-yl)prop-2-en-1-one Data Not Available

Note: While general procedures are well-documented, specific yield data for these exact chalcone syntheses are not available in the searched literature.

Thiosemicarbazone Derivatization

The aldehyde functional group of this compound is a versatile handle for synthetic modifications, most notably for the preparation of thiosemicarbazones. This derivatization is typically achieved through a condensation reaction between the aldehyde and a selected thiosemicarbazide (B42300). nih.gov The reaction involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding thiosemicarbazone.

This synthetic route is straightforward and efficient, often proceeding in a suitable solvent like methanol (B129727) or ethanol at room temperature or with gentle heating. nih.govevitachem.com The simplicity of this method allows for the generation of a diverse library of thiosemicarbazone derivatives by varying the substituent at the N(4)-position of the thiosemicarbazide. These substituents can range from simple alkyl and aryl groups to more complex cyclic amines. nih.gov

For instance, a series of N(4)-substituted thiosemicarbazones of 5-nitrothiophene-2-carboxaldehyde (B54426) were prepared by reacting the aldehyde with various thiosemicarbazides. nih.gov The formation of these derivatives is confirmed through spectral analysis, which shows the coordination of the thionic sulfur and the azomethine nitrogen. nih.gov The reaction conditions for these syntheses are generally mild, and the products can often be isolated by simple filtration. nih.gov

The general synthetic scheme is as follows:

Scheme 1: General synthesis of thiosemicarbazone derivatives from this compound.

Reaction scheme showing an aldehyde reacting with a thiosemicarbazide to form a thiosemicarbazone and water.

Source: Adapted from general chemical principles of thiosemicarbazone formation.

The versatility of this reaction is highlighted by the wide array of thiosemicarbazides that can be employed, leading to derivatives with tailored electronic and steric properties.

Table 1: Examples of Thiosemicarbazide Reactants for Derivatization

Reactant Name N(4)-Substituent Reference
Thiosemicarbazide Hydrogen nih.gov
4-Phenylthiosemicarbazide Phenyl nih.gov
4-Ethylthiosemicarbazide Ethyl semanticscholar.org
4-Allylthiosemicarbazide Allyl semanticscholar.org

Transformations and Cyclization Reactions at the Nitrophenyl Moiety

The nitrophenyl group of this compound is a key site for strategic chemical transformations, particularly for constructing fused heterocyclic systems. A significant reaction is the Cadogan reductive cyclization. This reaction typically involves the deoxygenation of the nitro group using a trivalent phosphorus reagent, such as triethyl phosphite (B83602), at elevated temperatures. nih.gov

The process is believed to proceed through a nitrene intermediate. The nitro group on the 2-(2-nitrophenyl)thiophene precursor is reduced by the phosphite reagent, leading to the highly reactive nitrene, which then undergoes an intramolecular cyclization by attacking the adjacent thiophene ring to form the thieno[3,2-b]indole scaffold. nih.gov This synthetic strategy provides a powerful method for accessing complex, fused-ring systems from relatively simple starting materials.

The initial step often involves a Suzuki-Miyaura coupling to create the 2-(2-nitrophenyl)thiophene core if it is not the starting material itself. nih.gov However, for derivatives of this compound, the focus remains on the cyclization of the existing nitrophenyl unit.

Table 2: Key Transformations of the Nitrophenyl Group

Reaction Type Reagent Product Scaffold Mechanism Highlights Reference
Reductive Cyclization (Cadogan) Triethyl phosphite Thieno[3,2-b]indole Formation of a nitrene intermediate followed by intramolecular cyclization. nih.gov

The nitro group is a versatile functional group that can undergo various other transformations, including reduction to an amine, which can then be used in further synthetic elaborations like diazotization or acylation. research-solution.com

Modifications and Functionalization of the Thiophene Core

The thiophene ring in this compound is amenable to various functionalization strategies, allowing for the introduction of diverse substituents to modulate the molecule's properties. The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of benzene (B151609). nih.gov

One powerful method for regioselective functionalization involves a bromine/lithium exchange reaction. mdpi.com This technique can be used to introduce substituents at specific positions of the thiophene ring. For example, a multi-step synthesis starting from thiophene can yield specifically functionalized thiophene carbaldehydes. This process may involve sequential bromination and chemo- and regioselective lithium/bromine exchanges at low temperatures, followed by quenching with an appropriate electrophile. mdpi.com

Another approach to constructing substituted thiophene cores is through cyclization reactions. The Gewald reaction, a multicomponent reaction, is a classic method for synthesizing polysubstituted thiophenes. nih.gov More recent methods involve the metal-catalyzed or base-promoted heterocyclization of functionalized alkynes bearing a sulfur-containing nucleophilic group. mdpi.com These reactions can proceed with high atom economy and regioselectivity, providing a direct entry to thiophenes with desired substitution patterns. For example, PdI2-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols can lead to the formation of the thiophene ring. mdpi.com

Table 3: Methods for Thiophene Core Modification

Method Key Reagents/Conditions Type of Modification Reference
Br/Li Exchange n-BuLi or t-BuLi, -78 °C Regioselective introduction of functional groups. mdpi.com
Gewald Reaction Sulfur, α-cyano ester, aldehyde/ketone, base One-pot synthesis of 2-aminothiophenes. nih.gov
Cyclization of Alkynes PdI2/KI or other catalysts Construction of the thiophene ring with specific substitution patterns. mdpi.com

These methodologies provide a robust toolbox for chemists to tailor the structure of the thiophene core within the this compound framework.

Formation of Multicomponent Hybrid Architectures (e.g., Pyrazolines, Thiazoles, Pyrimidine (B1678525) Conjugates)

The aldehyde functionality of this compound serves as an excellent starting point for constructing more complex hybrid molecules through multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants. rasayanjournal.co.in

For example, pyrimidine derivatives can be synthesized via MCRs. One common route is the Biginelli reaction or similar condensations involving an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. By using this compound as the aldehyde component, hybrid molecules incorporating the thiophene and pyrimidine rings can be accessed. rasayanjournal.co.in

The synthesis of other heterocyclic systems like pyrazolines and thiazoles is also feasible. Pyrazolines are often synthesized from α,β-unsaturated ketones (chalcones), which can be prepared by the Claisen-Schmidt condensation of this compound with an appropriate ketone. The subsequent reaction of this chalcone with hydrazine (B178648) derivatives yields the pyrazoline ring.

Thiazole (B1198619) rings can be formed through reactions like the Hantzsch thiazole synthesis, which involves the reaction of a α-haloketone with a thioamide. Derivatives of this compound can be incorporated into these synthetic schemes to produce thiophene-thiazole hybrids. The utility of thiosemicarbazides, derived from the title compound, is also significant as they can be cyclized to form various heterocycles, including thiazoles and thiadiazoles. researchgate.net

Table 4: Multicomponent Reactions for Hybrid Architectures

Target Heterocycle General Reactants Role of this compound Reference
Pyrimidine Aldehyde, β-Dicarbonyl Compound, Urea/Thiourea Aldehyde component rasayanjournal.co.in
Pyrazoline Chalcone (from Aldehyde + Ketone), Hydrazine Precursor to the chalcone intermediate researchgate.net

These MCRs represent an efficient and atom-economical approach to generating molecular diversity and creating complex structures with potential applications in various fields of chemical science.

Exploration of Reaction Mechanisms in the Synthesis of this compound Derivatives

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For the synthesis of derivatives of this compound, both experimental and computational studies have shed light on the underlying mechanistic pathways.

In the synthesis of thiophene derivatives via cyclization, Density Functional Theory (DFT) studies have been employed to investigate molecular and electronic properties, such as HOMO-LUMO energy gaps, which can influence reactivity. nih.gov For instance, in the cyclization of thiocarbamoyl derivatives with α-halogenated reagents to form thiophene-2-carboxamides, DFT can help elucidate the stability of intermediates and transition states. nih.gov

The mechanism for the PdI₂-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols to thiophenes is proposed to involve several steps. It may start with the activation of the alkyne by the palladium catalyst, followed by an intramolecular nucleophilic attack of the sulfur atom. Subsequent isomerization and reductive elimination or protonolysis would then yield the aromatic thiophene ring. mdpi.com

The Cadogan reductive cyclization of 2-(2-nitrophenyl)thiophene provides a clear example of a well-studied mechanism. nih.gov The reaction proceeds via the deoxygenation of the nitro group by a phosphite ester, which generates a highly reactive nitrene intermediate. This is followed by an intramolecular electrophilic attack of the nitrene on the electron-rich thiophene ring, leading to a spirocyclic intermediate. Rearomatization then affords the final fused thieno[3,2-b]indole product. nih.gov

Mechanistic investigations are vital for rational drug design and the development of novel synthetic methodologies.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound and its Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact and improve efficiency. mdpi.com For the synthesis of this compound and its derivatives, several green strategies can be applied.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. mdpi.comresearchgate.net The synthesis of thiosemicarbazones and various heterocyclic systems can be accelerated using this technique. semanticscholar.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents is a cornerstone of green chemistry. ejcmpr.com The Pd-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, even using low-purity industrial wastewater, which enhances the sustainability of the process. unito.it

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) or using mechanochemical methods like ball milling can significantly reduce waste. rasayanjournal.co.in The "Grindstone Chemistry Technique" has been used for the solvent-free synthesis of dihydropyrimidinones, a reaction type applicable to derivatives of the title aldehyde. rasayanjournal.co.in

Multicomponent Reactions (MCRs): As discussed in section 2.2.4, MCRs are inherently green as they combine several synthetic steps into one pot, reducing energy consumption, solvent use, and waste generation while increasing atom economy. nih.govrasayanjournal.co.in

Catalysis: The use of recyclable catalysts, especially those that can function in green solvents, is a key green chemistry approach. mdpi.com Developing efficient catalytic systems for the various transformations of this compound is an active area of research.

By adopting these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, cost-effective, and environmentally friendly.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization Techniques in Research on 5 2 Nitrophenyl Thiophene 2 Carbaldehyde

Crystallographic Analysis for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the supramolecular assembly, showing how individual molecules interact with each other through forces like hydrogen bonding, π-π stacking, or other van der Waals interactions to form the crystal lattice.

For 5-(2-nitrophenyl)thiophene-2-carbaldehyde, a crystallographic analysis would be expected to reveal the dihedral angle between the thiophene (B33073) ring and the 2-nitrophenyl ring. Due to potential steric hindrance between the ortho-nitro group and the adjacent thiophene ring, these two rings are likely not coplanar. The analysis would also confirm the conformation of the aldehyde group relative to the thiophene ring.

As of this writing, specific, publicly accessible crystallographic data (such as CCDC numbers or detailed structural reports) for this compound (CAS 42545-34-6) could not be located in a comprehensive search of scientific literature and structural databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental spectral data for this compound is not available in the reviewed literature, a predicted spectrum would exhibit several characteristic signals:

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

Thiophene Protons: The two protons on the thiophene ring would appear as doublets in the aromatic region (approximately δ 7.0-8.0 ppm). The proton adjacent to the aldehyde group would be more deshielded than the proton adjacent to the phenyl ring.

Nitrophenyl Protons: The four protons on the 2-nitrophenyl ring would present as a complex series of multiplets in the aromatic region (approximately δ 7.5-8.5 ppm), characteristic of an ortho-substituted benzene (B151609) ring.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, a total of 11 distinct carbon signals are expected. Based on typical chemical shifts, the following assignments can be predicted, although specific experimental data has not been located:

Carbonyl Carbon (-CHO): This signal would be the most downfield, typically appearing between δ 180 and 190 ppm.

Aromatic Carbons: Ten signals would appear in the aromatic region (δ 120-155 ppm). The carbon atom bearing the nitro group (C-NO₂) would be significantly deshielded. Carbons of the thiophene ring would also have characteristic shifts, with the carbon bonded to sulfur appearing at a distinct chemical shift.

¹⁷O NMR is a more specialized technique used to probe the environment of oxygen atoms. Given the presence of three oxygen atoms in two different functional groups (one aldehyde and one nitro group), ¹⁷O NMR could potentially distinguish between the carbonyl oxygen and the two equivalent nitro group oxygens. These would have significantly different chemical shifts due to their distinct electronic environments. However, due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, this analysis is not commonly performed and no spectral data for this compound were found.

Vibrational Spectroscopy for Functional Group Analysis (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. Specific experimental spectra for this compound are not available in the searched literature; however, the expected characteristic absorption bands can be predicted based on its structure.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch1680 - 1710
Aldehyde (C-H)Stretch2810 - 2850 and 2710 - 2750
Nitro (NO₂)Asymmetric Stretch1510 - 1560
Nitro (NO₂)Symmetric Stretch1345 - 1385
Aromatic C=CStretch1450 - 1600
Aromatic C-HStretch3000 - 3100
Thiophene RingRing VibrationsVarious bands

The strong C=O stretching band of the aldehyde and the two distinct stretching bands of the nitro group would be key diagnostic peaks in the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The molecular formula for this compound is C₁₁H₇NO₃S, corresponding to a monoisotopic mass of approximately 233.01 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, which helps to verify the elemental composition.

While experimental fragmentation data is not available, predicted collision cross section (CCS) values for various adducts have been calculated. uni.lu

Adductm/z (Predicted)
[M+H]⁺234.02194
[M+Na]⁺256.00388
[M-H]⁻232.00738
[M+K]⁺271.97782
[M+H-H₂O]⁺216.01192

Table data sourced from PubChemLite. uni.lu

The fragmentation pattern in electron ionization (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 233. Key fragmentation pathways would be expected to include:

Loss of a hydrogen atom to give an [M-1]⁺ peak.

Loss of the formyl group (-CHO) to give an [M-29]⁺ peak.

Loss of the nitro group (-NO₂) to give an [M-46]⁺ peak.

Cleavage of the bond between the phenyl and thiophene rings.

Advanced Surface and Elemental Characterization Methodologies for Polymeric Derivatives

The surface and elemental characteristics of polymers derived from thiophene-2-carbaldehydes are crucial for understanding their properties and potential applications. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) provide invaluable insights into the elemental composition, surface chemistry, and morphology of these materials.

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 5-10 nm of a material's surface. For a polymer derived from this compound, XPS would be instrumental in confirming the presence and chemical environment of nitrogen from the nitro group, in addition to the carbon, sulfur, and oxygen atoms of the polymer backbone.

In a study on the analogous poly(thiophene-2-carbaldehyde), XPS analysis identified peaks for oxygen (O 1s) at 535.9 eV, carbon (C 1s) at 287.4 eV, and sulfur (S 1s) at 157.3 eV. uni.lu A high-resolution analysis of the C 1s spectrum allowed for the deconvolution of peaks corresponding to different carbon environments, such as C-C(H)-C in the thiophene ring, C-C(H)-C outside the ring, C-C-S, and C-C=O from the aldehyde group. uni.lu For a polymer of this compound, an additional significant peak for nitrogen (N 1s) would be expected, typically around 406 eV for a nitro group, confirming the successful incorporation of the nitrophenyl moiety.

Table 1: Comparative Analysis of Carbon Types in Poly(thiophene-2-carbaldehyde) Structure by XPS Data based on a study of poly(thiophene-2-carbaldehyde) uni.lu

Carbon Bond TypeBinding Energy (eV)Area %
C-C(H)-C (in thiophene ring)287.940.69%
C-C(H)-C (outside thiophene ring)286.8219.57%
C-C-S (in thiophene ring)288.9737.78%
C-C=O (aldehyde group)290.051.97%

EDX is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with SEM. For polymeric derivatives of this compound, EDX would provide the relative atomic percentages of carbon, sulfur, oxygen, and nitrogen.

In the analysis of poly(thiophene-2-carbaldehyde), EDX confirmed the presence of carbon, sulfur, and oxygen. evitachem.com The presence of chlorine was also noted, likely a residue from the hydrochloric acid catalyst used in the polymerization. evitachem.com For a polymer of this compound, EDX would be expected to show a significant nitrogen signal, which would be absent in the unsubstituted analogue.

Table 2: EDX Elemental Analysis of Poly(thiophene-2-carbaldehyde) Data from a representative study, which may show slight variations between different surface areas. uni.lu

ElementWeight % (Area 1)Weight % (Area 2)Weight % (Area 3)
C42.46%40.59%42.43%
O9.85%8.23%11.59%
S23.93%23.66%22.97%
Cl23.76%27.52%23.01%

SEM is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. SEM analysis of poly(thiophene-2-carbaldehyde) powder revealed the formation of globular particles that agglomerate into clusters. evitachem.com The particle diameters were observed to range from a minimum of 119 nm to a maximum of 587 nm, with an average diameter of approximately 121-127 nm. evitachem.com The surfaces of these particles were noted to be rough and irregular. evitachem.com The introduction of the bulky 2-nitrophenyl substituent in poly(this compound) could potentially lead to a more amorphous morphology with less defined spherical structures compared to the unsubstituted polymer.

AFM is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. For polymer films, AFM provides topographical information and can be used to determine particle size and surface roughness. In the case of a poly(thiophene-2-carbaldehyde) film, AFM analysis showed a mean particle diameter of around 167 nm. evitachem.com This difference in size compared to SEM measurements of the powder could be due to the fusion of smaller particles during film formation. evitachem.com The 3D images generated by AFM also confirm the rough surface morphology of the polymer film. evitachem.com It is plausible that films of poly(this compound) would exhibit a different surface roughness and particle arrangement due to the steric hindrance and intermolecular interactions introduced by the nitrophenyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions in conjugated molecules and polymers. The absorption of UV or visible light corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

For the monomer this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to the π-π* transitions within the thiophene and phenyl rings, as well as n-π* transitions associated with the aldehyde and nitro groups. The extended conjugation between the thiophene and nitrophenyl rings would likely result in a red-shift (shift to longer wavelengths) of the absorption maxima compared to the individual chromophores.

During the polymerization of thiophene-2-carbaldehyde (B41791), UV-Vis spectroscopy can be used to monitor the reaction. In one study, the reaction mixture of thiophene-2-carbaldehyde with hydrochloric acid in an alcohol solvent showed the appearance of three maximum absorption peaks at 443 nm, 657 nm, and 746 nm, indicating the formation of the conjugated polymer. uni.lu The growth of these peaks over time signifies the progression of the polymerization. uni.lu

For this compound, the presence of the electron-withdrawing nitro group and the extended π-system would likely lead to absorption maxima at even longer wavelengths in its polymeric form compared to poly(thiophene-2-carbaldehyde). The electronic properties, and thus the UV-Vis absorption spectrum, would be highly sensitive to the degree of polymerization and the planarity of the polymer chain.

Table 3: UV-Vis Absorption Maxima Observed During Polymerization of Thiophene-2-carbaldehyde Data from a study on the polymerization of thiophene-2-carbaldehyde. uni.lu

Peak 1 (nm)Peak 2 (nm)Peak 3 (nm)
443657746

Computational Chemistry and Theoretical Investigations of 5 2 Nitrophenyl Thiophene 2 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. While specific DFT studies on 5-(2-nitrophenyl)thiophene-2-carbaldehyde are not extensively documented in publicly available literature, the electronic structure and reactivity can be inferred from studies on analogous compounds. For instance, DFT calculations on thiophene-2-carboxamide derivatives have been performed to understand their molecular and electronic properties. nih.gov These studies often employ hybrid functionals like B3LYP with various basis sets to optimize the molecular geometry and calculate vibrational frequencies.

The electronic structure of this compound is characterized by the interplay between the electron-donating thiophene (B33073) ring and the electron-withdrawing nitro and carbaldehyde groups. The nitro group, in particular, significantly influences the electron distribution across the molecule, leading to a polarized structure. This polarization is expected to be a key determinant of the molecule's reactivity.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates. For thiophene derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. For example, pyrazolyl–thiazole (B1198619) derivatives of thiophene have been subjected to molecular docking simulations to understand their interactions with biological targets, which aligns with their experimentally observed antimicrobial and antioxidant activities. nih.gov

In the case of this compound, molecular docking simulations could be employed to explore its potential as a ligand for various enzymes or receptors. The presence of the nitro group and the carbaldehyde functionality suggests that the molecule could participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the amino acid residues of a protein's active site. nih.gov The thiophene ring itself can also engage in hydrophobic and π-stacking interactions.

A hypothetical docking study of this compound against a specific protein target would involve preparing the 3D structure of the ligand and the receptor, followed by running the docking algorithm to generate a series of possible binding poses. These poses would then be scored based on their binding affinity, with the lowest energy pose representing the most likely binding mode. The results of such simulations could guide the rational design of more potent and selective inhibitors based on the this compound scaffold.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Quantum Chemical Parameters

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For thiophene derivatives, the HOMO-LUMO gap is a frequently calculated parameter in DFT studies. For instance, in a study of novel thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gaps were found to be a key indicator of their electronic properties. nih.gov In another study on thiophene-thiadiazole hybrids, the HOMO-LUMO gaps were reported to be in the range of 3.83 to 4.18 eV. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitrophenyl and carbaldehyde moieties. The presence of the nitro group is expected to significantly lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity. This would make the molecule more susceptible to nucleophilic attack.

Other quantum chemical parameters that can be derived from HOMO and LUMO energies include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These parameters provide a more comprehensive picture of the molecule's reactivity and are often used to develop quantitative structure-activity relationships (QSAR).

Table 1: Representative Quantum Chemical Parameters for Thiophene Derivatives

Compound ClassHOMO-LUMO Gap (eV)Reference
Thiophene-2-carboxamide derivativesVaries with substitution nih.gov
Thiophene-thiadiazole hybrids3.83 - 4.18 nih.gov

Note: Specific values for this compound are not available and would require dedicated computational studies.

Conformational Analysis and Investigation of Intermolecular Interactions

The three-dimensional conformation of a molecule and its intermolecular interactions in the solid state are crucial for understanding its physical properties and crystal packing. Conformational analysis of this compound would involve exploring the potential energy surface to identify the most stable conformers. The key dihedral angles to consider are those between the thiophene ring and the phenyl ring, as well as the orientation of the carbaldehyde and nitro groups.

Crystal structure analysis of closely related compounds provides valuable insights. For example, the crystal structure of 5-nitrothiophene-2-carbaldehyde reveals that the nitro and aldehyde groups are nearly coplanar with the thiophene ring, with dihedral angles of 8.37(16)° and 8.5(4)°, respectively. researchgate.net This planarity suggests a significant degree of conjugation throughout the molecule. In contrast, in a more sterically hindered derivative, 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, the benzene (B151609) rings are nearly perpendicular to each other. nih.gov

For this compound, steric hindrance between the ortho-nitro group and the thiophene ring might lead to a non-planar conformation where the phenyl ring is twisted out of the plane of the thiophene ring. This twisting would affect the degree of π-conjugation between the two rings.

Intermolecular interactions play a vital role in the crystal packing of these molecules. In the crystal structure of 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde, weak C-H···O hydrogen bonds are observed, leading to the formation of supramolecular chains. nih.gov Similar intermolecular interactions, possibly involving the nitro and carbaldehyde groups, are expected to be present in the crystal lattice of this compound, influencing its melting point, solubility, and other solid-state properties.

Thermodynamic Studies and Energy Landscape Mapping of Related Isomers and Derivatives

The standard molar enthalpies of formation in the crystalline state were determined using bomb calorimetry. nih.gov Such studies allow for the comparison of the thermodynamic stability of different isomers. For example, the relative stability of the ortho, meta, and para-nitro isomers of 5-(nitrophenyl)furan-2-carbaldehyde can be assessed from their enthalpies of formation.

Computational methods, particularly DFT, can also be used to predict the thermodynamic properties of molecules. By calculating the total electronic energy, zero-point vibrational energy, and thermal corrections, it is possible to obtain accurate estimates of the enthalpy and Gibbs free energy of formation. These calculations can be extended to map the energy landscape of different isomers and conformers, providing a comprehensive understanding of their relative stabilities.

Table 2: Thermodynamic Data for 5-(2-nitrophenyl)furan-2-carbaldehyde (a close analog)

PropertyValueReference
Melting Point (Tfus)368.3 ± 1.0 K nih.gov

Note: This data is for the furan (B31954) analog and serves as an estimate for the thiophene derivative.

Reactivity Profiles and Functional Group Transformations in 5 2 Nitrophenyl Thiophene 2 Carbaldehyde Research

Reactivity of the Thiophene (B33073) Ring System and Substituent Effects

The thiophene ring is an aromatic heterocycle that is generally more reactive towards electrophilic substitution than benzene (B151609). e-bookshelf.denih.gov The sulfur atom's lone pair of electrons contributes to the aromatic sextet, increasing the electron density of the ring and thus its susceptibility to attack by electrophiles. nih.gov Electrophilic substitution on an unsubstituted thiophene preferentially occurs at the C2 (or α) position. e-bookshelf.de

In 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, the thiophene ring is substituted at both the C2 and C5 positions. The nature of these substituents significantly modifies the ring's inherent reactivity. Both the formyl (carbaldehyde) group at C2 and the 2-nitrophenyl group at C5 are electron-withdrawing groups.

Carbaldehyde Group (-CHO): This group deactivates the thiophene ring towards electrophilic attack through its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the C4 position.

2-Nitrophenyl Group (-C₆H₄NO₂): The phenyl ring itself is deactivating compared to a simple alkyl group. The presence of the strongly electron-withdrawing nitro group further enhances this effect, pulling electron density from the thiophene ring.

The combined influence of these two deactivating groups makes the thiophene ring in this compound significantly less nucleophilic than unsubstituted thiophene. Any electrophilic substitution would be considerably more difficult and would be directed primarily to the C4 position, and to a lesser extent, the C3 position. Conversely, the reduced electron density makes the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.

Table 1: Effect of Substituents on the Reactivity of the Thiophene Ring

Substituent Present Position Electronic Effect Impact on Ring Reactivity
-CHO (Carbaldehyde) C2 Electron-withdrawing Deactivating

Transformations Involving the Carbaldehyde Group

The carbaldehyde group at the C2 position of the thiophene ring is a versatile functional handle for a wide array of chemical transformations. Its reactivity is typical of aromatic aldehydes, though modulated by the electronic influence of the 5-(2-nitrophenyl)thiophene system. The aldehyde group is a key site for condensation reactions, oxidation, and reduction.

Condensation Reactions: The aldehyde functionality is well-suited for condensation reactions to form new carbon-carbon and carbon-nitrogen double bonds. ossila.com

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, diethyl malonate) in the presence of a base yields vinyl-substituted thiophenes.

Wittig Reaction: Reaction with phosphorus ylides provides a route to stilbene-like structures, extending the conjugated π-system.

Schiff Base Formation: Condensation with primary amines affords imines, which are valuable intermediates for the synthesis of more complex heterocyclic systems. Research on a similar molecule, 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, highlights the utility of the aldehyde group in forming π-bridges through condensation with amines. ossila.com

Oxidation and Reduction:

Oxidation: The carbaldehyde can be readily oxidized to the corresponding 5-(2-nitrophenyl)thiophene-2-carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Reduction: The aldehyde can be reduced to the primary alcohol, [5-(2-nitrophenyl)thiophen-2-yl]methanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Other Transformations:

Cannizzaro Reaction: In the absence of α-hydrogens, treatment with a strong base could induce a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

Henry Reaction: Reaction with nitroalkanes under basic conditions would yield β-nitro alcohols.

Thiophene-2-carbaldehyde (B41791) itself is a known precursor in the synthesis of various pharmaceutical compounds, underscoring the synthetic potential of this functional group. wikipedia.org

Table 2: Potential Transformations of the Carbaldehyde Group

Reaction Type Reagents Product Functional Group
Knoevenagel Condensation Active methylene compound, base Alkene
Wittig Reaction Phosphorus ylide Alkene
Schiff Base Formation Primary amine Imine
Oxidation KMnO₄, Ag₂O Carboxylic Acid

Influence of the Nitrophenyl Moiety on Compound Reactivity and Stability

The 2-nitrophenyl group at the C5 position exerts a profound electronic influence on the entire molecule, affecting both its reactivity and stability.

Electronic Impact: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Its presence on the phenyl ring, which is directly connected to the thiophene ring, significantly lowers the electron density across the conjugated system. This deactivating effect complements that of the carbaldehyde group, making the thiophene ring electron-poor and influencing the reactivity of the aldehyde. The electrophilicity of the aldehyde's carbonyl carbon is enhanced, potentially increasing its reactivity towards nucleophiles.

Stability: The extended conjugation between the phenyl ring, the thiophene ring, and the carbaldehyde group contributes to the thermodynamic stability of the molecule. Studies on analogous 5-(nitrophenyl)furan-2-carbaldehydes have used experimental methods like bomb calorimetry to determine thermodynamic properties such as the enthalpy of formation, providing quantitative insight into their stability. researchgate.netnih.gov Similar stabilizing effects are expected for the thiophene analogue due to the delocalization of π-electrons over the three components.

Reactivity of the Nitro Group: The nitro group itself is a site for chemical modification, most commonly reduction.

Reduction to an Amine: The nitro group can be selectively reduced to an amino group (-NH₂) using various reagents, such as tin(II) chloride (SnCl₂) and hydrochloric acid (HCl), catalytic hydrogenation (H₂/Pd-C), or iron in acetic acid. This transformation is fundamental in synthetic chemistry as it completely reverses the electronic nature of the substituent, converting it from strongly electron-withdrawing to electron-donating. The resulting 5-(2-aminophenyl)thiophene-2-carbaldehyde would have a markedly different reactivity profile, with an activated ring system.

Nucleophilic Aromatic Substitution: While the nitro group deactivates the phenyl ring towards electrophilic attack, it activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. In the synthesis of the related compound 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, 2-fluoro-nitrobenzene reacts with an aminothiophene, demonstrating the susceptibility of the nitrophenyl ring to nucleophilic attack. wikipedia.org

The presence of the nitrophenyl moiety is thus a critical factor, not only in defining the baseline reactivity of the existing functional groups but also in offering a handle for dramatic structural and electronic modifications.

Biological and Pharmacological Research on 5 2 Nitrophenyl Thiophene 2 Carbaldehyde and Its Bioactive Analogues

Anticancer and Antiproliferative Activity Studies

The quest for novel and effective anticancer agents has led to the extensive investigation of thiophene-based compounds. Analogues of 5-(2-nitrophenyl)thiophene-2-carbaldehyde have demonstrated notable cytotoxic and antiproliferative effects across various cancer cell lines.

In Vitro Cytotoxicity Assessments against Various Cancer Cell Lines

A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of thiophene (B33073) derivatives against a panel of human cancer cell lines. These studies are crucial in identifying the potential of these compounds as anticancer agents.

For instance, a series of 3-aryl thiophene-2-aryl/heteroaryl chalcones, derived from 3-aryl-thiophene-2-carbaldehydes, were synthesized and evaluated for their antiproliferative activity against human colon cancer cell lines. nih.gov One of the most promising compounds, 5a, exhibited a superior IC50 value of 21 µg/mL when compared to the standard reference drug, doxorubicin (B1662922) (IC50 of 25 µg/mL). nih.gov Another compound in the series, 5g, also showed significant cytotoxic properties with an IC50 value of 22.8 µg/mL against HCT-15 human colon cancer cells. nih.gov

In a different study, novel thiophene-2,5-dicarbohydrazide (B7745189) derivatives were synthesized and tested for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.govsemanticscholar.orgresearchgate.net The results indicated that several of these compounds exhibited high antiproliferative activity, with compound D5 showing the highest efficacy among the tested series. nih.govresearchgate.net

Furthermore, the anticancer potential of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which are hybrid molecules, has been explored. scbt.com These compounds demonstrated significant cytotoxic effects on various tumor cells, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, with activity observed at micro- and submicromolar levels. scbt.com Specifically, compounds 2f and 2h inhibited the growth of all tested cancer cell lines at submicromolar and micromolar concentrations, with mean GI50 values of 2.80 µM and 1.57 µM, respectively. scbt.com

The table below summarizes the in vitro cytotoxicity data for some bioactive thiophene analogues.

Compound/DerivativeCancer Cell LineActivity MetricValueReference
3-Aryl-thiophene-2-aryl/heteroaryl chalcone (B49325) (5a)HCT-15 (Human Colon Cancer)IC5021 µg/mL nih.gov
3-Aryl-thiophene-2-aryl/heteroaryl chalcone (5g)HCT-15 (Human Colon Cancer)IC5022.8 µg/mL nih.gov
Thiophene-2,5-dicarbohydrazide derivative (D5)MCF-7 (Breast Cancer)IC50Not specified nih.govresearchgate.net
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2f)VariousGI50 (mean)2.80 µM scbt.com
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h)VariousGI50 (mean)1.57 µM scbt.com

Mechanistic Insights into Antineoplastic Action

Understanding the mechanism of action is pivotal for the development of targeted cancer therapies. Research into thiophene derivatives has revealed several pathways through which they exert their antineoplastic effects.

One of the key mechanisms identified is the induction of apoptosis, or programmed cell death. A novel thiophene compound, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), was found to induce apoptosis in cancer cell lines. semanticscholar.org This compound was shown to cause phosphatidylserine (B164497) externalization, generate reactive oxygen species (ROS), and lead to mitochondrial depolarization, all of which are hallmarks of apoptosis. semanticscholar.org

Another important mechanism is the inhibition of kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation. Some fused thiophene derivatives have been identified as potent inhibitors of VEGFR-2 and AKT, two key kinases involved in cancer progression. uni.lu For example, compound 4c inhibited VEGFR-2 and AKT with IC50 values of 0.075 µM and 4.60 µM, respectively. uni.lu This dual inhibition leads to cell cycle arrest in the S phase and subsequent apoptosis. uni.lu

Furthermore, some thiophene derivatives have been found to interfere with microtubule assembly. nih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. A benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, BU17, was identified as a potent compound that causes dose-dependent G2/M accumulation and cell cycle arrest in A549 lung cancer cells by destabilizing tubulin polymerization. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are instrumental in optimizing the anticancer potency and selectivity of lead compounds. For thiophene derivatives, several SAR studies have provided valuable insights.

In the case of 3-aryl thiophene-2-aryl/heteroaryl chalcones, the nature of the substituents on the aryl rings was found to significantly influence their anticancer activity. nih.gov While specific details on the optimal substituents were not provided in the initial search, the variation in IC50 values among the synthesized compounds underscores the importance of these structural features.

For the 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was identified as a crucial requirement for their anticancer effects. scbt.com The nature of the substituent at position 3 of the 4-thiazolidinone (B1220212) ring also played a significant role, with derivatives bearing carboxylic acid residues (2h, 2j) and a p-hydroxyphenyl substituent (2f) demonstrating the most potent activity. scbt.com

In a study of 2-amino-3-carboxymethylthiophene derivatives, it was found that the antiproliferative potency and selectivity could be maintained by replacing the ethyl linker between the thiophene core and a substituted aryl group with a thioalkyl linker, but not with an oxyalkyl or aminoalkyl linker. nih.gov Among the derivatives, the 5-(4-ethyl- and 4-isopropylarylmethylthio)thiophene analogues were found to be more potent and selective anti-T-lymphoma/leukemia agents than the prototype compound. nih.gov

Antimicrobial Research: Antibacterial and Antifungal Efficacy

In addition to their anticancer properties, thiophene derivatives have demonstrated significant potential as antimicrobial agents, with studies highlighting their efficacy against a range of bacterial and fungal pathogens.

Evaluation against Gram-positive and Gram-negative Bacterial Strains

Thiophene-based compounds have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

A study on 5-Nitro-2-thiophene carboxaldehyde revealed that it possesses bactericidal activity, with a more pronounced effect against Gram-positive bacteria compared to Gram-negative bacteria. ut.ac.ir At a concentration of 7µg/ml, this compound was effective against Staphylococcus aureus, Enterococcus, E. coli, and Salmonella typhi, but not Pseudomonas aeruginosa. ut.ac.ir

In another study, a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, including those with a nitro thiophene moiety, were synthesized and screened for their antibacterial activity. mdpi.com The results showed that most of these compounds were active against Gram-positive bacteria. mdpi.com Specifically, compounds 6a, 6b, and 6d exhibited strong antibacterial effects against Gram-positive strains. mdpi.com

The table below presents the antibacterial activity of selected thiophene derivatives.

Compound/DerivativeBacterial StrainActivity MetricValueReference
5-Nitro-2-thiophene carboxaldehydeStaphylococcus aureusEffective Concentration7 µg/mL ut.ac.ir
5-Nitro-2-thiophene carboxaldehydeEnterococcusEffective Concentration7 µg/mL ut.ac.ir
5-Nitro-2-thiophene carboxaldehydeE. coliEffective Concentration7 µg/mL ut.ac.ir
5-Nitro-2-thiophene carboxaldehydeSalmonella typhiEffective Concentration7 µg/mL ut.ac.ir
2-(5-nitro-2-thienyl)-1,3,4-thiadiazole derivative (6a)Gram-positive bacteriaMICNot specified mdpi.com
2-(5-nitro-2-thienyl)-1,3,4-thiadiazole derivative (6b)Gram-positive bacteriaMICNot specified mdpi.com
2-(5-nitro-2-thienyl)-1,3,4-thiadiazole derivative (6d)Gram-positive bacteriaMICNot specified mdpi.com

Assessment against Fungal Pathogens

The antifungal potential of thiophene derivatives has also been a subject of investigation, with promising results against various fungal pathogens.

Research on 5-Nitro-2-thiophene carboxaldehyde has indicated that it exhibits antifungal activity. ut.ac.irnih.gov In a study evaluating its antimicrobial properties, the compound was found to be active against Candida albicans and Aspergillus flavus. nih.gov

Furthermore, a series of twelve N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones were synthesized and evaluated for their in vitro antifungal activity against Candida species and Cryptococcus neoformans. The results showed that all tested strains were sensitive to compound L10, with the exception of Candida tropicalis URM 6551. The mechanism of action for these compounds is thought to be related to the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, as suggested by significant morphological changes observed through scanning electron microscopy.

The table below summarizes the antifungal activity of these thiophene analogues.

Compound/DerivativeFungal PathogenActivity MetricValueReference
5-Nitro-2-thiophene carboxaldehydeCandida albicansActive- nih.gov
5-Nitro-2-thiophene carboxaldehydeAspergillus flavusActive- nih.gov
N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone (L10)Candida sp.Active-
N-substituted 2-(5-nitro-thiophene)-thiosemicarbazone (L10)Cryptococcus neoformansActive-

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound and its analogues, particularly nitrothiophenes, are largely attributed to their nature as prodrugs. Their activity is dependent on bioreductive activation by specific enzymes within the target pathogens.

A primary mechanism, especially in mycobacteria and certain protozoa, involves the reduction of the nitro group. In Leishmania, 5-nitrothiophene-2-carboxamides are bioactivated by a type I nitroreductase (NTR). dur.ac.ukdur.ac.uk This activation process is believed to generate reactive nitrogen species and other cytotoxic metabolites. The consequences of this activation are severe for the parasite, leading to observable mitochondrial damage and an accumulation of reactive oxygen species (ROS). dur.ac.ukdur.ac.uk Further investigation through proteomics has revealed that this cascade ultimately modifies multiple protein targets, with a significant impact on ribosomal proteins, suggesting that the disruption of protein translation is a major mode of action for this class of compounds against Leishmania. dur.ac.ukdur.ac.uk

A similar activation pathway is crucial for the antitubercular activity of 5-nitrothiophenes. In Mycobacterium tuberculosis, these compounds are activated by a deazaflavin (F420)-dependent nitroreductase (Ddn). researchgate.netnih.govasm.org This enzymatic reduction leads to the release of nitric oxide (NO), a reactive radical that causes nonspecific damage and kills the bacteria, irrespective of their replication state. researchgate.netnih.govasm.org The critical role of this pathway is highlighted by the observation that bacterial mutants unable to produce the F420 cofactor are resistant to 5-nitrothiophenes. researchgate.netnih.govasm.org This mechanism of action is identical to that of the clinical-stage antitubercular drug candidate PA-824. nih.gov

Other proposed mechanisms for thiophene-based antimicrobials include the inhibition of essential bacterial enzymes. Some thiophene derivatives have been identified as inhibitors of bacterial histidine kinases (HKs), which are key components of two-component signal transduction systems that bacteria use to respond to environmental changes. nih.gov Since these systems are absent in mammals, they represent an attractive target for developing new antibiotics. nih.gov Additionally, some thiophene analogues have been shown to exert their effect by increasing the permeability of the bacterial membrane. researchgate.net

Antiprotozoal and Antitubercular Investigations

The 5-nitrothiophene scaffold is a key pharmacophore in the development of agents against various protozoa and Mycobacterium tuberculosis.

Derivatives of 5-nitrothiophene-2-carboxaldehyde (B54426) have been explored for their potential against Entamoeba histolytica, the protozoan parasite responsible for amoebiasis. In a study involving the synthesis of various thiosemicarbazones, one derivative, N(4)-azepanyl-5-nitrothiophene-2-carboxaldehyde thiosemicarbazone, demonstrated significant antiamoebic activity, showing a promising avenue for this class of compounds.

The same series of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones was also evaluated against Trichomonas vaginalis, the causative agent of trichomoniasis. One of the synthesized compounds, N(4)-allyl-N(4)-methyl-5-nitrothiophene-2-carboxaldehyde thiosemicarbazone, was found to be more active than metronidazole, the standard reference drug used in treatment.

The 5-nitrothiophene core is a validated starting point for potent antitubercular agents. Research has shown that compounds containing this moiety are active against both replicating and non-replicating "persistent" M. tuberculosis. nih.govasm.org Their mechanism, involving activation by the F420-dependent nitroreductase Ddn to release lethal nitric oxide, makes them highly effective. researchgate.netnih.gov The importance of the 5-nitro position on the thiophene ring is critical for this activity. nih.gov

Beyond this specific mechanism, medicinal chemists have developed other thiophene-based molecules that target different essential pathways in M. tuberculosis. One such series, the morpholino-thiophenes (MOT), was found to target QcrB, a subunit of the cytochrome bc1 complex involved in cellular respiration. acs.org Another approach involved designing benzo[b]thiophene derivatives that showed high binding affinity to the active site of the DprE1 enzyme, which is critical for the biosynthesis of the mycobacterial cell wall. nih.gov These diverse strategies underscore the versatility of the thiophene scaffold in developing novel antitubercular drugs with various mechanisms of action.

Table 1: In Vitro Antitubercular Activity of Selected Thiophene Derivatives

Compound ClassTarget OrganismTarget/MechanismKey FindingsReference
5-NitrothiopheneM. tuberculosis (replicating & non-replicating)F420-dependent nitroreductase (Ddn)Active on persistent bacteria; releases nitric oxide. nih.gov
Morpholino-Thiophenes (MOT)M. tuberculosis H37RvQcrB (cytochrome bc1 complex)Initial hit MIC of 0.72 µg/mL. acs.org
Benzo[b]thiophenesM. bovis BCG (active & dormant)DprE1 (cell wall synthesis)MIC90 values of 0.56–0.62 μg/mL for lead compounds. nih.gov

Neuroprotective Effects and Applications in Neurological Research

The thiophene ring is a lipophilic scaffold that can contribute to a compound's ability to cross the blood-brain barrier, a critical feature for drugs targeting neurological disorders. nih.gov Research into thiophene derivatives has revealed potential applications in neuroprotection and the treatment of neurodegenerative diseases like Alzheimer's.

One study focused on designing and synthesizing novel thiophene derivatives linked to a lactam, with one compound showing a notable neuroprotective effect. nih.gov Another significant area of research has been the development of thiophene analogues as acetylcholinesterase (AChE) inhibitors. AChE is the enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a key strategy in managing Alzheimer's disease. A series of new thiophene derivatives were synthesized and tested for AChE inhibitory activity, with some compounds proving to be more potent than the reference drug, donepezil. mdpi.com For instance, the derivative 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide demonstrated 60% inhibition of AChE, compared to 40% by donepezil. mdpi.com These findings highlight the potential of the thiophene scaffold in designing new agents for neurological research and therapy.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiophene Derivatives

CompoundAChE Inhibition (%)Reference
Donepezil (Reference) 40% mdpi.com
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide60% mdpi.com
Ethyl 2-(2-(4-phenylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate55% mdpi.com

Anti-inflammatory and Antioxidant Properties of Derivatives

Thiophene derivatives have been widely investigated for their potential to combat inflammation and oxidative stress, which are underlying factors in many chronic diseases.

The anti-inflammatory properties of thiophene-based compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netnih.gov Several commercial anti-inflammatory drugs, including tinoridine (B109012) and tiaprofenic acid, contain a thiophene moiety. researchgate.netnih.gov Studies have shown that synthetic thiophene derivatives can effectively inhibit these enzymes. For example, certain thiophene-based Schiff bases demonstrated significant free radical scavenging activity, a measure of anti-inflammatory potential, with IC50 values indicating potent action. plu.mx The mechanism can also involve the modulation of pro-inflammatory cytokines; some methoxy-substituted thiophene derivatives were found to negatively regulate the expression of TNF-α and IL-8. encyclopedia.pub

In terms of antioxidant activity, the thiophene nucleus has been incorporated into various molecules to assess its ability to neutralize free radicals. The antioxidant properties of thiophene derivatives have been confirmed using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. mdpi.com However, the substitution pattern on the thiophene ring is crucial. One study found that while the addition of methyl or ethyl groups to the thiophene ring increased antioxidant activity, the addition of a formyl group—as is present in this compound—actually decreased this activity compared to the unsubstituted thiophene. nih.gov

Table 3: Anti-inflammatory and Antioxidant Activity of Selected Thiophene Derivatives

Compound TypeAssay / TargetActivityReference
Thiophene Schiff Base (PSB)DPPH Free Radical ScavengingIC50 = 41.83 µg/mL plu.mx
Thiophene Schiff Base (ASB)DPPH Free Radical ScavengingIC50 = 67.62 µg/mL plu.mx
Methoxy-substituted thiopheneCytokine Regulation (THP-1 cells)Negative regulation of TNF-α and IL-8 encyclopedia.pub
Unsubstituted ThiopheneAntioxidant AssayActive nih.gov
Formyl-substituted ThiopheneAntioxidant AssayDecreased activity vs. unsubstituted thiophene nih.gov

Other Reported Biological Activities (e.g., Antileishmanial)

Research into the biological potential of this compound and its structural analogs has revealed a range of activities, with a significant focus on their antileishmanial properties. The core structure, a thiophene ring substituted with a nitro group, is a recurring motif in compounds designed to combat various pathogens.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic treatments is a significant area of medicinal chemistry research. Nitrothiophene derivatives, which are structurally related to this compound, have emerged as a promising class of compounds.

A series of 5-nitro-2-heterocyclic benzylidene hydrazides were synthesized and evaluated for their activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov Within this series, nitrothiophene analogues demonstrated greater potency compared to their nitrofuran counterparts. nih.gov This enhanced activity is attributed to the sulfur atom in the thiophene ring, which is believed to facilitate the reduction of the nitro group, leading to the formation of radical species that are lethal to the parasite. nih.gov

Further studies have explored modifications of the 5-nitrothiophene scaffold. In one such study, novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and tested against the promastigote stage of Leishmania major. nih.gov The research identified a methylimidazole-containing derivative as the most active compound, exhibiting significantly greater efficacy than the standard drug, Glucantime. nih.gov

In a high-throughput screening of approximately 1.8 million compounds, two 5-nitrothiophene-2-carboxamides were identified as having promising antileishmanial activity. dur.ac.ukdur.ac.uk Subsequent structure-activity relationship (SAR) studies aimed to optimize this activity and improve the physicochemical properties of these initial hits. dur.ac.ukdur.ac.uk It was discovered that the 5-nitrothiophene-2-carboxamide (B1296742) functionality was crucial for the antileishmanial effect. dur.ac.ukdur.ac.uk The bioactivation of this class of compounds within Leishmania is thought to be mediated by a type I nitroreductase, leading to the formation of metabolites that cause mitochondrial damage and the accumulation of reactive oxygen species. dur.ac.ukdur.ac.uk

The broader family of 2-aminothiophene derivatives has also been investigated for its antileishmanial potential. mdpi.com Research has shown that modifications at various positions of the 2-aminothiophene ring can modulate the activity against Leishmania amazonensis. mdpi.com For instance, the nature of the substituent at the C-4 and C-5 positions of the thiophene ring was found to be important for the antileishmanial activity. mdpi.com

The following table summarizes the antileishmanial activity of selected bioactive analogues of this compound.

Compound ClassTarget OrganismKey FindingsReference
5-Nitro-2-heterocyclic benzylidene hydrazidesLeishmania donovaniNitrothiophene analogues were more potent than nitrofuran analogues. nih.gov
5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivativesLeishmania majorA methylimidazole derivative was over 4-fold more effective than Glucantime. nih.gov
5-Nitrothiophene-2-carboxamidesLeishmaniaBioactivated by a type I nitroreductase, leading to mitochondrial damage. dur.ac.ukdur.ac.uk
2-Aminothiophene derivativesLeishmania amazonensisSubstituents on the thiophene ring modulate antileishmanial activity. mdpi.com

Other Biological Activities

Beyond their antileishmanial effects, arylthiophene-2-carbaldehydes have been evaluated for other biological properties. A study on a series of 4-arylthiophene-2-carbaldehydes reported several activities, including antibacterial, haemolytic, anti-urease, and nitric oxide (NO) scavenging capabilities. nih.gov

For instance, the compound 3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile demonstrated notable antibacterial activity against Pseudomonas aeruginosa and was also an effective NO scavenger. nih.gov Another derivative, 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde, showed significant urease inhibition and haemolytic action. nih.gov Thiophene derivatives, in general, are recognized for their wide range of applications in medicinal chemistry, including their use as antibacterial, antifungal, and antioxidant agents. nih.govresearchgate.net

The following table outlines other reported biological activities for related thiophene derivatives.

Compound ClassBiological ActivityKey FindingsReference
4-Arylthiophene-2-carbaldehydesAntibacterial, Anti-urease, NO scavengingSpecific derivatives showed potent activity against P. aeruginosa and significant urease inhibition. nih.gov
Thiophene-2-carboxamide derivativesAntioxidantDerivatives were evaluated for their ability to scavenge ABTS˙+ radical cation. nih.gov
Thienothiophene derivativesAntibacterialCertain derivatives were found to be potent against P. aeruginosa, E. coli, and K. pneumonia. eurjchem.com

Applications in Materials Science and Emerging Technologies Based on 5 2 Nitrophenyl Thiophene 2 Carbaldehyde Frameworks

Development of Conductive Polymers and Organic Electronic Materials

Thiophene (B33073) and its derivatives are fundamental building blocks for conductive polymers due to their environmental and thermal stability, as well as their desirable electronic and optical characteristics. journalskuwait.orgjournalskuwait.orgdtu.dk Polythiophenes are a significant class of conducting polymers studied for their applications in solar cells, light-emitting diodes (LEDs), sensors, and electrochromic devices. journalskuwait.orgjournalskuwait.org

The polymerization of thiophene aldehydes, such as thiophene-2-carbaldehyde (B41791), can be achieved through various methods, including chemical polymerization using acid catalysts like hydrochloric acid. journalskuwait.orgresearchgate.net This process typically involves the aldehyde group and results in the formation of a polymer chain. journalskuwait.org For instance, the acid-catalyzed polymerization of thiophene-2-carbaldehyde in methanol (B129727) yields a dark, insoluble powder composed of spherical nanoparticles. journalskuwait.orgresearchgate.net The resulting poly(thiophene-2-carbaldehyde) is a semiconductor with properties that are of interest for electronic applications. journalskuwait.org

While 5-(2-nitrophenyl)thiophene-2-carbaldehyde possesses the necessary thiophene core and a reactive aldehyde group for polymerization, specific studies detailing its polymerization into conductive materials are not extensively documented in the available literature. However, based on the known reactivity of thiophene-2-carbaldehyde, it stands as a potential monomer for creating new functional polymers. journalskuwait.orgresearchgate.net The presence of the electron-withdrawing 2-nitrophenyl group would significantly influence the electronic properties, such as the band gap and conductivity, of the resulting polymer, potentially leading to materials with tailored characteristics for specialized organic electronic devices. quinoline-thiophene.com

Optical Applications and Investigation of Nonlinear Optical Properties of Derivatives

Organic materials with significant nonlinear optical (NLO) properties are crucial for developing technologies in optoelectronics, including optical switching and data storage. nih.gov A key strategy in designing NLO molecules is the creation of a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer.

The structure of this compound provides a robust π-conjugated system (the thiophene ring) and a strong electron-acceptor group (the 2-nitrophenyl moiety). quinoline-thiophene.com The aldehyde functional group is a key reactive site that allows for the straightforward synthesis of NLO-active derivatives, particularly Schiff bases. nih.govnih.gov By condensing the aldehyde with various primary amines that act as electron-donor groups, a classic D-π-A structure can be formed.

Schiff bases derived from aldehydes and amines are widely studied for their NLO properties. nih.govresearchgate.netasianpubs.org The investigation of these materials often involves techniques like the Z-scan method to determine the nonlinear refractive index (n₂) and third-order nonlinear optical susceptibility (χ⁽³⁾). nih.gov For example, Schiff base complexes with transition metals have demonstrated significant NLO responses. nih.gov Quantum chemical studies using Density Functional Theory (DFT) are also employed to calculate parameters like polarizability and hyperpolarizability to predict the NLO activity of these molecules. asianpubs.org

The following table illustrates hypothetical Schiff base derivatives of this compound that could be synthesized to create potent NLO materials, based on established principles.

Reactant Amine (Donor)Resulting Schiff Base Derivative (Hypothetical)Potential Application
AnilineN-((5-(2-nitrophenyl)thiophen-2-yl)methylene)anilineSecond- and Third-Order NLO Materials
4-Methoxyaniline4-methoxy-N-((5-(2-nitrophenyl)thiophen-2-yl)methylene)anilineOptical Switching
N,N-dimethylbenzene-1,4-diamineN1,N1-dimethyl-N4-((5-(2-nitrophenyl)thiophen-2-yl)methylene)benzene-1,4-diamineData Storage

Research into Chemosensor Development and Bioimaging Agents

The functional versatility of the thiophene-2-carbaldehyde scaffold is particularly evident in the field of chemosensors and bioimaging. The aldehyde group serves as a convenient anchor point for attaching receptor units or fluorophores to create highly specific and sensitive probes. nih.govossila.com

Derivatives of structurally similar compounds, such as 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde, have been successfully developed into advanced imaging and sensing agents. ossila.com For example, a two-photon fluorescent probe with aggregation-induced emission (AIE) characteristics, derived from this scaffold, has been used for the high-resolution imaging of brain vasculature. ossila.com Another derivative functions as a mitochondria-targeting photosensitizer, capable of generating reactive oxygen species (ROS) to ablate cancer cells under light irradiation. ossila.com

Furthermore, these frameworks can be engineered into chemosensors for detecting specific analytes. A fluorescent probe based on a triphenylamine-thiophene conjugate demonstrated the ability to detect cyanide anions with high sensitivity, showing a visible color change and a corresponding increase in fluorescence intensity. ossila.com The design principle involves the reaction of the target analyte with the probe, which modulates its electronic structure and, consequently, its photophysical properties.

Given these precedents, this compound is a promising starting material for analogous systems. Its aldehyde group can be reacted with various molecules to create probes for specific ions, reactive oxygen species, or biological macromolecules. The inherent fluorescence of the thiophene core, which can be modulated by the attached functional groups and their interaction with analytes, forms the basis for their use as "turn-on" or "turn-off" fluorescent sensors.

The table below summarizes the types of applications demonstrated by analogous thiophene-carbaldehyde derivatives, highlighting the potential research avenues for probes based on the this compound framework.

Probe TypeTargetApplication
Two-Photon Fluorescent ProbeBrain VasculatureIn vivo Bioimaging
PhotosensitizerMitochondriaPhotodynamic Therapy
Fluorescent ProbeCyanide Anions (CN⁻)Chemical Sensing
AIEgen ProbeCell MembraneCell Staining / Bioimaging

Future Research Directions and Translational Perspectives for 5 2 Nitrophenyl Thiophene 2 Carbaldehyde

Exploration of Novel and Efficient Synthetic Methodologies

The accessibility of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is fundamental for its extensive study. While classical methods may be employed, future research should prioritize the development of novel, high-yield, and sustainable synthetic strategies. A primary focus should be on modern cross-coupling reactions, which are renowned for their efficiency and functional group tolerance.

One of the most promising approaches is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. Future studies could investigate the coupling of a suitable thiophene-2-carbaldehyde (B41791) precursor, such as 5-bromothiophene-2-carbaldehyde (B154028), with 2-nitrophenylboronic acid. Research should focus on optimizing reaction parameters to maximize yield and purity. nih.gov

ParameterPotential Conditions for InvestigationRationale & Cited Precedent
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Palladium catalysts are standard for Suzuki reactions; different ligand systems can be explored to optimize efficiency. nih.gov
Base K₃PO₄, K₂CO₃, NaHCO₃The choice of base is crucial for the transmetalation step and can significantly impact reaction outcomes. nih.gov
Solvent System Toluene/Water, Dioxane/Water, DMFSolvent choice affects solubility and reaction kinetics. Biphasic systems are common for Suzuki couplings. nih.gov
Temperature 80-110 °CThermal conditions are typically required to drive the reaction to completion.

This table outlines potential starting points for optimizing the synthesis of this compound via Suzuki-Miyaura coupling, based on established methods for analogous arylthiophene-2-carbaldehydes. nih.gov

Alternative strategies worthy of exploration include Stille coupling (using organotin reagents) and Heck coupling, which could provide different pathways to the target molecule. Furthermore, refining traditional methods like the Vilsmeier-Haack reaction on a pre-formed 2-(2-nitrophenyl)thiophene (B3370730) could also yield efficient routes if optimized. wikipedia.org

Deepening Mechanistic Understanding of Biological Activities at a Molecular Level

Thiophene (B33073) derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. nih.govnih.govmdpi.comnih.gov The presence of the nitro group in this compound is particularly noteworthy, as nitroaromatic compounds are often investigated for their potential as bioreductive drugs and antimicrobial agents. evitachem.com

Future research should systematically screen this compound against a diverse panel of biological targets. Initial studies could include:

Anticancer assays: Evaluating cytotoxicity against various cancer cell lines, such as breast (MCF-7), liver (HepG2), and colon (HT-29). mdpi.comresearchgate.net

Antimicrobial testing: Assessing activity against pathogenic Gram-positive and Gram-negative bacteria and fungal strains. nih.gov

Anti-inflammatory evaluation: Investigating the inhibition of key inflammatory mediators like cyclooxygenases (COX-1/2) and lipoxygenases (5-LOX). nih.gov

Should promising activity be identified, subsequent research must focus on elucidating the specific molecular mechanisms. This involves identifying the precise protein targets, such as enzymes or receptors, and characterizing the binding interactions. Techniques like thermal shift assays, surface plasmon resonance, and cellular target engagement assays will be invaluable in pinpointing the molecular basis of the compound's biological effects.

Advanced Computational Modeling for Expedited Drug Discovery and Rational Material Design

Computational chemistry offers powerful tools to accelerate the research and development process. For this compound, in silico methods can predict properties and guide experimental work, saving significant time and resources. nih.gov

Future computational studies should include:

Density Functional Theory (DFT) Calculations: To understand the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity. Such studies have been used to investigate the properties of other novel thiophene derivatives. nih.govnih.gov

Molecular Docking: To screen the compound against libraries of known biological targets (e.g., kinases, proteases) to predict binding affinities and poses, thereby identifying potential therapeutic applications. nih.govnih.gov This can help prioritize which biological assays to perform.

Molecular Dynamics (MD) Simulations: To study the stability of predicted ligand-protein complexes and understand the dynamic interactions over time, providing deeper insight into the mechanism of action. nih.govnih.gov

Beyond drug discovery, computational modeling can explore the potential of this compound in materials science. For instance, modeling the polymerization of thiophene-2-carbaldehyde derivatives can help predict the electronic and optical properties of the resulting polymers, which could have applications in organic electronics. journalskuwait.org

Computational MethodResearch ApplicationObjective
Density Functional Theory (DFT) Molecular Property PredictionCalculate electronic properties (HOMO-LUMO gap), reactivity descriptors, and vibrational frequencies to understand inherent chemical behavior. nih.govnih.gov
Molecular Docking Virtual Screening & Hit IdentificationPredict binding modes and affinities of the compound against various protein targets to prioritize experimental screening. nih.gov
Molecular Dynamics (MD) Mechanistic InsightSimulate the dynamic behavior of the compound when bound to a target protein to assess complex stability and key interactions. nih.gov
QSAR Modeling Lead OptimizationDevelop quantitative structure-activity relationships to guide the design of more potent and selective derivatives.

This table summarizes key computational approaches that can be applied to this compound to accelerate its development in medicine and materials science.

Potential for Multitargeting Agents and Innovative Hybrid Molecule Architectures

The design of single molecules that can modulate multiple biological targets is a growing strategy in modern drug discovery. The structure of this compound, with its distinct functional domains, makes it an excellent starting point for creating multitargeting agents or novel hybrid molecules.

The aldehyde group is a versatile chemical handle that can be readily converted into other functional groups. For example, reaction with thiosemicarbazides can yield thiosemicarbazones, a class of compounds known to form metal complexes with enhanced biological activity. evitachem.com Similarly, condensation with various amines can produce a library of Schiff bases, expanding the chemical space for biological screening.

Future research should focus on using this compound as a scaffold to build hybrid molecules. This could involve linking it to other known pharmacophores to create chimeric molecules designed to interact with multiple targets simultaneously. For instance, it could be combined with a moiety known to inhibit a specific kinase while the nitrothiophene core provides antimicrobial activity, potentially leading to novel anticancer agents with reduced risk of infection.

Scalable Production and Industrial Feasibility Studies for Research Materials

For any compound to move from a laboratory curiosity to a widely used research tool or a potential commercial product, a scalable and economically viable production process is essential. While initial syntheses may focus on proof-of-concept, a critical future direction is the development of a robust manufacturing process for this compound.

This research should involve:

Process Optimization: Translating the most efficient bench-scale synthesis (as identified in section 8.1) to larger-scale reactors, focusing on maximizing space-time yield and minimizing waste.

Cost Analysis: Evaluating the cost of starting materials, reagents, solvents, and energy to ensure the final compound is affordable for broader research use.

Purification Strategy: Developing efficient and scalable purification methods, such as crystallization or chromatography, to achieve high purity (>98%) consistently.

Safety Assessment: Identifying and mitigating potential hazards associated with the large-scale production process.

Industrial feasibility studies will be crucial to attract commercial partners who can manufacture and distribute the compound, thereby making it readily available to the wider scientific community for the advanced translational studies proposed in the preceding sections.

Q & A

Q. What are the common synthetic routes for preparing 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used method involves Vilsmeier-Haack formylation of 2-nitro-substituted thiophene derivatives. For example, thiophene-2-carboxaldehyde derivatives are synthesized via formylation using dimethylformamide (DMF) and phosphorus oxychloride, followed by nitrophenyl group introduction via Suzuki-Miyaura cross-coupling . Alternative routes include thioacetalization (e.g., reacting with propane-1-thiol under HCl gas flow) and oxidation of sulfides to sulfones using H₂O₂/CH₃COOH . Yield optimization requires precise control of stoichiometry (e.g., 1:2 molar ratio of aldehyde to thiol) and temperature (60–80°C for 6–12 hours).

Q. How can structural ambiguities in this compound derivatives be resolved using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is critical for resolving bond-length discrepancies or conformational isomerism. For example, in thiophene-carbaldehyde derivatives, the nitro group’s orientation relative to the thiophene ring can lead to packing ambiguities. Use Mercury CSD 2.0 to compare intermolecular interactions (e.g., π-π stacking or hydrogen bonding) with analogous structures in the Cambridge Structural Database .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Refer to safety data sheets (SDS) for thiophene-2-carboxylic acid derivatives, which recommend:
  • Ventilation : Use fume hoods due to potential respiratory irritants.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Waste Disposal : Neutralize acidic byproducts (e.g., from H₂O₂/CH₃COOH oxidation) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conjugation in this compound be optimized for photovoltaic applications?

  • Methodological Answer : Enhance π-conjugation via Pd-catalyzed cross-coupling (e.g., with 4-(diethoxy)phenyl boronic acid) to extend the electron-delocalization pathway. Monitor optoelectronic properties using UV-Vis spectroscopy (λₐᵦₛ ~450 nm for thiophene derivatives) and cyclic voltammetry (HOMO/LUMO levels: −5.2/−3.4 eV). Low yields in double condensations (e.g., 11–16%) suggest optimizing reaction time (48–72 hours) and catalyst loading (5–10% Pd(PPh₃)₄) .

Q. What strategies reconcile contradictions in reported reaction yields for nitro-thiophene derivatives?

  • Methodological Answer : Discrepancies often arise from substituent electronic effects (e.g., nitro groups deactivating the thiophene ring) or solvent polarity . For example, chloromethylation yields drop from 75% to 40% when switching from CH₂Cl₂ to THF due to reduced electrophilicity. Validate results via control experiments (e.g., varying solvent dielectric constants) and DFT calculations (e.g., Gaussian 16 to model transition states) .

Q. How can bioactivity assays for nitro-thiophene derivatives be designed to evaluate antimicrobial potential?

  • Methodological Answer : Use microdilution assays (96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare derivatives with electron-withdrawing groups (e.g., –NO₂) to enhance membrane permeability. Compare MIC values (µg/mL) with positive controls (e.g., ciprofloxacin). For mechanistic studies, conduct enzyme inhibition assays (e.g., β-lactamase) using nitrocefin hydrolysis monitored at 482 nm .

Q. What computational tools predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : MOPAC2016 or Gaussian can calculate Fukui indices to identify electrophilic sites (e.g., aldehyde carbon). For example, the aldehyde group in this compound has a Fukui f⁻ value of 0.35, indicating susceptibility to nucleophilic attack. Validate with experimental kinetics (e.g., rate constants for hydrazone formation) .

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5-(2-Nitrophenyl)thiophene-2-carbaldehyde

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